molecular formula C15H17N B1626145 2,6-Dimethyl-N-(o-tolyl)aniline CAS No. 68014-57-3

2,6-Dimethyl-N-(o-tolyl)aniline

Cat. No.: B1626145
CAS No.: 68014-57-3
M. Wt: 211.3 g/mol
InChI Key: XBJADZKTEUBHBI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(o-tolyl)aniline is a tertiary aromatic amine derived from 2,6-dimethylaniline (CAS 87-62-7), where the nitrogen atom is substituted with an o-tolyl group (2-methylphenyl) . Its molecular formula is C₁₅H₁₇N (MW: 211.30 g/mol). The compound features steric hindrance due to the two methyl groups at the 2- and 6-positions of the aniline ring and the adjacent o-tolyl group on the nitrogen. This steric bulk influences its reactivity, solubility, and applications in catalysis and organic synthesis .

Properties

CAS No.

68014-57-3

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

IUPAC Name

2,6-dimethyl-N-(2-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3

InChI Key

XBJADZKTEUBHBI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dimethyl-N-(m-tolyl)aniline

  • Structure : The m-tolyl group (3-methylphenyl) replaces the o-tolyl substituent.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling of 3-bromotoluene with 2,6-dimethylaniline, yielding 93% as an off-white solid .
  • Physical Properties : Higher melting point than the o-tolyl analog due to reduced steric hindrance and improved crystallinity.
  • Reactivity : The meta-substitution reduces steric strain, enhancing electrophilic substitution reactivity compared to the ortho isomer .

4-Methoxy-2-methyl-N-(o-tolyl)aniline

  • Structure : A methoxy group at the 4-position and a methyl group at the 2-position of the aniline ring.
  • Synthesis : Achieved via Pd(dppf)Cl₂-mediated coupling of 2-bromotoluene with 4-methoxy-2-methylaniline (78% yield, red solid) .
  • Key Differences :
    • The methoxy group increases polarity, improving solubility in polar solvents (e.g., EtOAC/hexane mixtures).
    • Electronic effects from the methoxy group enhance resonance stabilization, altering reactivity in further functionalization .

2,6-Diisopropyl-N-(o-tolyl)aniline

  • Structure : Bulky isopropyl groups replace the methyl groups at the 2- and 6-positions.
  • Synthesis : Pd₂(dba)₃/PNp3-catalyzed coupling of 2-bromotoluene with 2,6-diisopropylaniline (87% yield, colorless oil) .
  • Key Differences :
    • Increased steric bulk reduces reaction rates in cross-couplings but improves selectivity in asymmetric catalysis.
    • Lower melting point (oil vs. solid) due to reduced crystallinity .

(S)-2,6-Dimethyl-N-(1-(naphthalen-2-yl)ethyl)aniline

  • Structure : Chiral naphthylethyl group replaces o-tolyl.
  • Applications : Used in asymmetric catalysis (e.g., hydrogenation of ketimines) due to chiral induction capabilities .
  • Synthesis : Prepared via silylene-Pd-catalyzed C–N coupling (53–55% yield) .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Applications
2,6-Dimethyl-N-(o-tolyl)aniline C₁₅H₁₇N 211.30 Oil/Solid* ~85–93 Ligand in coordination chemistry
2,6-Dimethyl-N-(m-tolyl)aniline C₁₅H₁₇N 211.30 Off-white solid 93 Intermediate in drug synthesis
4-Methoxy-2-methyl-N-(o-tolyl)aniline C₁₅H₁₇NO 227.30 Red solid 78 Pharmaceutical intermediates
2,6-Diisopropyl-N-(o-tolyl)aniline C₁₉H₂₅N 267.41 Colorless oil 87 Sterically hindered catalyst

*Physical state depends on synthetic route and purification.

Table 2: Substituent Effects on Reactivity

Substituent Position & Type Steric Hindrance Electronic Effects Reactivity in Cross-Couplings
o-Tolyl (2-methylphenyl) High Moderate +I effect Slower due to steric bulk
m-Tolyl (3-methylphenyl) Moderate Weak +I effect Faster than ortho isomer
Methoxy (para) Low Strong –M effect Enhanced electrophilic substitution
Isopropyl (2,6-positions) Very High Strong +I effect Highly selective, slow

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